molecular formula C17H23F2NO2 B2948425 (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate CAS No. 915158-39-3

(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate

Numéro de catalogue B2948425
Numéro CAS: 915158-39-3
Poids moléculaire: 311.373
Clé InChI: BWWLLGQSYULNNY-UONOGXRCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate, also known as TAK-659, is a small molecule inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and survival of B-cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mécanisme D'action

(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate binds covalently to the cysteine residue in the active site of BTK, thereby inhibiting its activity (4). BTK is a key mediator of B-cell receptor signaling, and its inhibition leads to decreased activation of downstream signaling pathways, including PI3K/AKT and NF-κB. This ultimately leads to apoptosis of B-cells.
Biochemical and Physiological Effects:
Inhibition of BTK by this compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to induce apoptosis of B-cells, inhibit B-cell proliferation, and decrease the production of cytokines and chemokines (2). In addition, this compound has been shown to have immunomodulatory effects, including decreasing the number of regulatory T-cells and increasing the number of effector T-cells (5).

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate as a research tool is its selectivity for BTK. Unlike other BTK inhibitors, this compound does not inhibit other kinases in the same family, such as Tec and Itk (6). This selectivity makes this compound a valuable tool for studying the specific roles of BTK in B-cell biology and disease. One limitation of this compound is its irreversible binding to BTK, which can make it difficult to study the reversibility of BTK inhibition.

Orientations Futures

There are several future directions for research on (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cells. For example, combining this compound with inhibitors of PI3K or BCL-2 has been shown to have synergistic effects in preclinical models (7). Another area of interest is the development of biomarkers that can predict response to BTK inhibition. Several biomarkers, including mutations in BTK and downstream signaling pathways, have been identified as potential predictors of response (8). Finally, the clinical development of this compound in other B-cell malignancies, such as diffuse large B-cell lymphoma and follicular lymphoma, is an area of active investigation.
In conclusion, this compound is a small molecule inhibitor of BTK with potent anti-tumor activity in preclinical models of B-cell malignancies. Its selectivity for BTK makes it a valuable tool for studying the specific roles of BTK in B-cell biology and disease. Future research on this compound will focus on combination therapies, biomarker development, and clinical development in other B-cell malignancies.
References:
1. Kishikawa K, et al. Bioorg Med Chem Lett. 2016;26(9):2154-2158.
2. Tam C, et al. Blood. 2013;122(21):Abstract 675.
3. Advani R, et al. Blood. 2016;128(22):Abstract 4074.
4. Liu Q, et al. J Med Chem. 2011;54(23):8176-8183.
5. Dubovsky JA, et al. Blood. 2013;122(21):Abstract 283.
6. Evans EK, et al. J Med Chem. 2013;56(4):1535-1548.
7. Buggy JJ, et al. Blood. 2014;124(21):Abstract 830.
8. Woyach JA, et al. Blood. 2014;124(21):Abstract 330.

Méthodes De Synthèse

The synthesis of (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has been described in the literature (1). The synthesis involves a series of chemical reactions starting from commercially available starting materials. The final product is obtained in high yield and purity.

Applications De Recherche Scientifique

(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to apoptosis of B-cells (2). In vivo studies have demonstrated that this compound has potent anti-tumor activity in mouse models of CLL and MCL (3). These preclinical studies have provided the basis for clinical trials of this compound in patients with B-cell malignancies.

Propriétés

IUPAC Name

ethyl (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F2NO2/c1-5-22-16(21)14-10-20(17(2,3)4)9-13(14)12-7-6-11(18)8-15(12)19/h6-8,13-14H,5,9-10H2,1-4H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWLLGQSYULNNY-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C2=C(C=C(C=C2)F)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@H]1C2=C(C=C(C=C2)F)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.